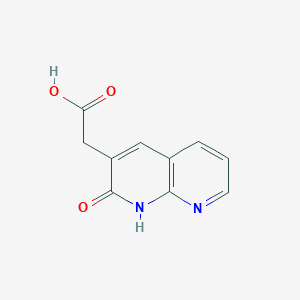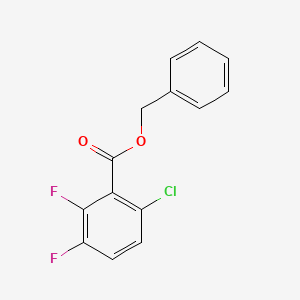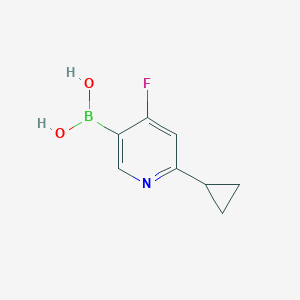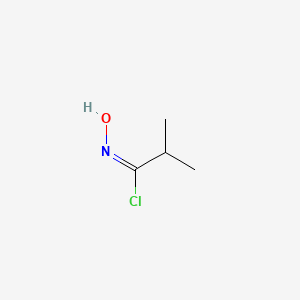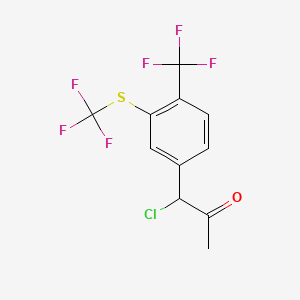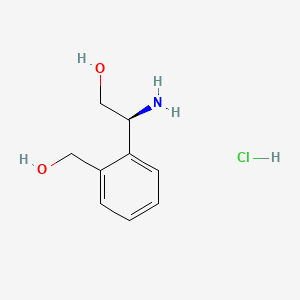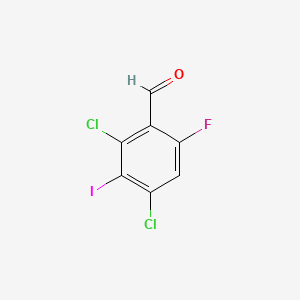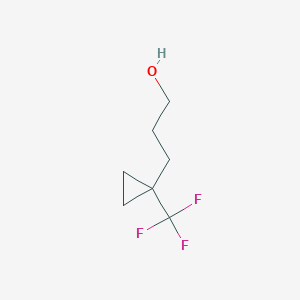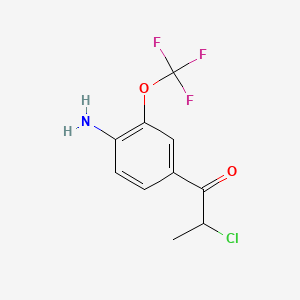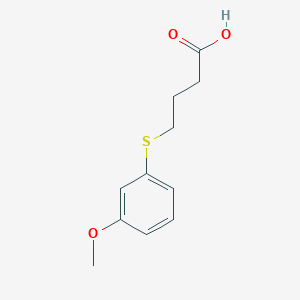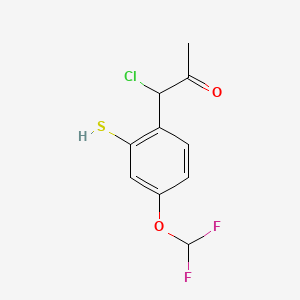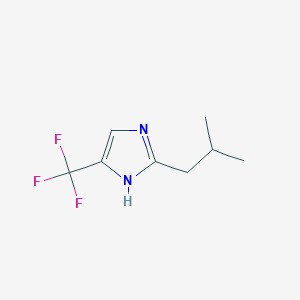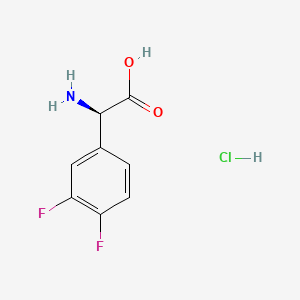![molecular formula C20H21BCl2O2 B14039648 2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a phenylboronic ester derivative. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichlorostyrene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to an alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Formation of phenols.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-carbon bonds, leading to various substituted aromatic compounds.
Scientific Research Applications
2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.
Vinylboronic acid pinacol ester: Used in the synthesis of vinyl compounds.
Allylboronic acid pinacol ester: Employed in the formation of allyl compounds.
Uniqueness
2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which allows for selective reactions and high yields in coupling reactions. The presence of the dichlorophenyl group enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis.
Properties
Molecular Formula |
C20H21BCl2O2 |
|---|---|
Molecular Weight |
375.1 g/mol |
IUPAC Name |
2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BCl2O2/c1-19(2)20(3,4)25-21(24-19)16-9-7-14(8-10-16)5-6-15-11-17(22)13-18(23)12-15/h5-13H,1-4H3/b6-5+ |
InChI Key |
QQAGHMVHZOMHPO-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


